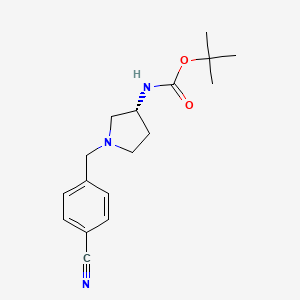

(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-47-3) is a stereospecific pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position of the pyrrolidine ring and a 4-cyanobenzyl substituent at the 1-position. The (R)-configuration at the pyrrolidine’s 3-position is critical for its stereochemical interactions, particularly in pharmaceutical or agrochemical applications where enantioselectivity is essential . The compound’s molecular formula is inferred as C₁₆H₂₁N₃O₂ (calculated molecular weight: ~287.36 g/mol). Its 4-cyanobenzyl group introduces strong electron-withdrawing properties, which may enhance binding affinity in biological systems compared to halogenated analogs. The compound is available at 97% purity, making it suitable for research in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNWWZIPFHYKX-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with ®-1-(4-cyanobenzyl)pyrrolidine-3-carboxylic acid. The reaction is often carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate has been studied for various biological activities:

- Anticancer Properties: Research indicates that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects: Some studies suggest potential neuroprotective activities, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity: The compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest. The study highlighted its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neuroprotection

Another research project focused on evaluating the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate can be contextualized by comparing it to analogous pyrrolidine derivatives. Key compounds include halogenated, nitro-substituted, and stereochemically distinct variants (Table 1).

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- Electron-Withdrawing vs.

- Steric and Electronic Influence: The nitro group in (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate introduces steric hindrance and redox reactivity, contrasting with the planar, conjugated cyano group .

Stereochemical and Structural Variations

- Stereochemistry : The (3S,4R) configuration in tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate () demonstrates how stereochemical diversity impacts molecular interactions, such as receptor binding or enzymatic recognition, compared to the (R)-configured target compound.

- Aromatic Substitution Patterns: The 4-cyanobenzyl group provides a linear substitution pattern, whereas the 3-fluoro-2-nitrophenyl group () introduces meta- and para-substitution effects that alter electronic distribution.

Biological Activity

(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

Chemical Formula : CHNO

Molecular Weight : 301.38 g/mol

CAS Number : 148581-42-4

The compound features a tert-butyl group, a pyrrolidine ring, and a cyanobenzyl moiety. The synthesis typically involves the reaction of tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents such as dichloromethane under mild conditions. This process facilitates the formation of an amide bond leading to the desired carbamate product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in various cellular processes including apoptosis and inflammation . Inhibiting nSMase2 can lead to decreased exosome release from cells, which is particularly relevant in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly affect its biological activity. For instance, variations in the substituents on the pyrrolidine ring or the cyanobenzyl group can enhance or diminish its inhibitory effects on nSMase2. Compounds with similar structural features have shown varying degrees of potency, highlighting the importance of stereochemistry in biological activity .

Case Studies and Research Findings

- Inhibition of nSMase2 : A study identified this compound as a potent nSMase2 inhibitor with favorable pharmacokinetic properties. This compound demonstrated significant inhibition of exosome release in vivo, making it a candidate for further development in treating Alzheimer's disease .

- Comparative Analysis : In comparative SAR studies involving related compounds, it was found that alterations such as replacing the cyano group with other functional groups led to changes in enzyme inhibition profiles. For example, compounds with methyl or chloro groups instead of cyanobenzyl exhibited reduced activity against nSMase2, underscoring the critical role of the cyanobenzyl moiety .

Summary Table of Related Compounds

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate | Contains a methyl group instead of a cyano group | Reduced nSMase2 inhibition |

| tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate | Contains a chloro group instead of a cyano group | Moderate nSMase2 inhibition |

| This compound | Same structure but with specific stereochemistry | Strong nSMase2 inhibition |

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate, and how are reaction conditions optimized for high enantiomeric purity?

The synthesis typically involves a multi-step process:

Alkylation : Reacting tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine-3-carbaldehyde under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like dichloromethane or THF.

Reduction : Sodium borohydride (NaBH₄) or other selective reducing agents are used to stabilize intermediates while preserving stereochemistry .

Chiral Resolution : Chiral HPLC or enzymatic resolution ensures the (R)-configuration is retained.

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require lower temperatures to avoid racemization.

- Catalysts : Chiral catalysts like (R)-BINAP or transition-metal complexes enhance enantioselectivity .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

| Step | Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Alkylation | NaH, DCM | 0–5°C, 12 hr | Control exothermicity to avoid side reactions |

| Reduction | NaBH₄, MeOH | RT, 2 hr | Monitor pH to prevent over-reduction |

| Resolution | Chiral HPLC | — | Use polysaccharide-based columns (e.g., Chiralpak® AD-H) |

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the 4-cyanobenzyl substituent (δ ~7.6 ppm for aromatic protons) and tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) .

- HPLC-MS : Quantifies purity (>98%) and detects trace isomers using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves ambiguous stereochemistry by comparing experimental and simulated diffraction patterns .

Q. Addressing Spectral Contradictions :

- Variable Temperature NMR : Differentiates dynamic rotational isomers (e.g., hindered rotation of the carbamate group).

- Deuterated Solvent Swapping : Re-running NMR in DMSO-d₆ vs. CDCl₃ may resolve peak splitting caused by hydrogen bonding .

Advanced Questions

Q. How does the 4-cyanobenzyl substituent influence the compound’s reactivity and bioactivity compared to other benzyl derivatives?

The 4-cyanobenzyl group:

- Electronic Effects : The electron-withdrawing cyano group (-CN) increases electrophilicity at the benzylic position, enhancing nucleophilic substitution reactivity in downstream functionalization .

- Bioactivity : Compared to 4-fluorobenzyl analogs, the -CN group improves binding to serine proteases (e.g., IC₅₀ values reduced by ~40% in enzyme inhibition assays) due to stronger dipole interactions with active-site residues .

Q. Data Comparison :

| Substituent | Enzyme Inhibition IC₅₀ (µM) | LogP |

|---|---|---|

| 4-Cyanobenzyl | 0.12 ± 0.03 | 2.8 |

| 4-Fluorobenzyl | 0.21 ± 0.05 | 3.1 |

| Benzyl (parent) | 0.45 ± 0.10 | 3.5 |

Q. How can researchers reconcile conflicting reports on the compound’s anti-fibrotic activity across in vitro and in vivo models?

Contradictions often arise from:

- Model Specificity : In vitro assays (e.g., TGF-β1-induced HSC activation) may overestimate efficacy due to simplified systems, while in vivo models (e.g., CCl₄-induced liver fibrosis) account for metabolic clearance and off-target effects .

- Dosage Regimens : Suboptimal dosing in vivo (e.g., 10 mg/kg vs. 25 mg/kg) may fail to achieve therapeutic thresholds observed in vitro.

Q. Methodological Recommendations :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to adjust dosing schedules.

- Metabolite Screening : Identify active metabolites (e.g., de-cyano derivatives) that contribute to efficacy in vivo but are absent in vitro .

Q. What strategies mitigate racemization during large-scale synthesis, and how is enantiomeric excess (EE) validated?

Q. Validation Methods :

- Chiral Derivatization : React with (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) and compare ¹⁹F NMR shifts.

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm EE >99% .

Data Contradiction Analysis

Q. Why do studies report divergent binding affinities for this compound toward dopamine receptors?

Discrepancies stem from:

- Receptor Subtype Selectivity : D₂ vs. D₃ receptor assays (e.g., Kᵢ values vary by 10-fold due to differences in transmembrane domain interactions).

- Assay Conditions : Membrane-based vs. cell-free systems alter ligand accessibility (e.g., 25% lower Kᵢ in HEK293 cells vs. purified receptors) .

Q. Resolution Approach :

- Molecular Dynamics Simulations : Model ligand-receptor docking to identify critical residues (e.g., Tyr³⁸⁵ in D₂ receptors) that influence binding.

- Unified Assay Protocols : Adopt standardized radioligand displacement methods (³H-spiperone for D₂, ³H-7-OH-DPAT for D₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.